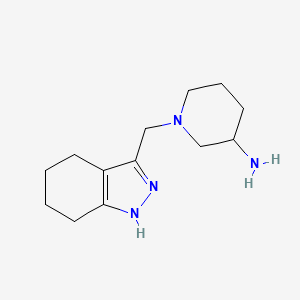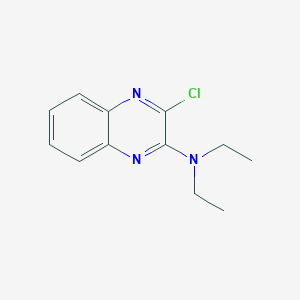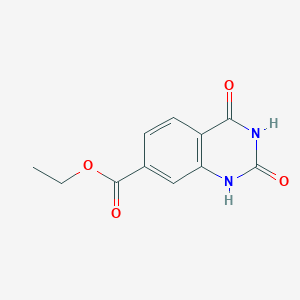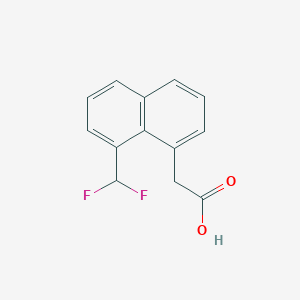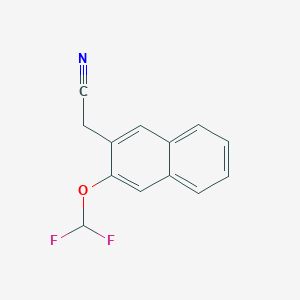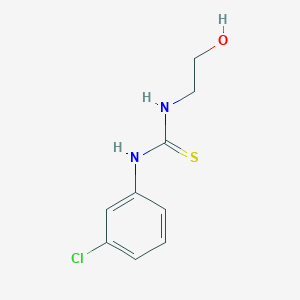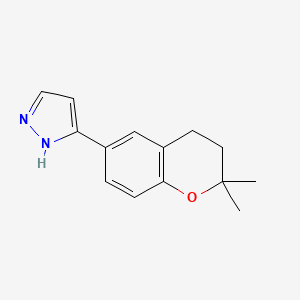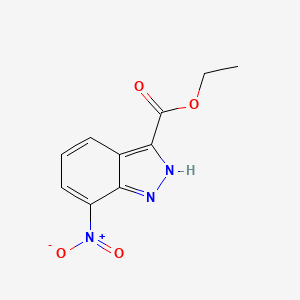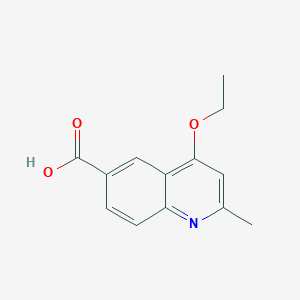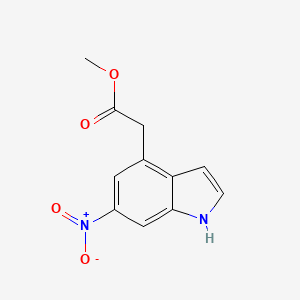
Methyl 2-(6-nitro-1H-indol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-nitro-1H-indol-4-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 6-position of the indole ring and a methyl ester group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-nitro-1H-indol-4-yl)acetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-(6-nitro-1H-indol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Reduction of the nitro group yields methyl 2-(6-amino-1H-indol-4-yl)acetate.
Substitution: Electrophilic substitution reactions can yield various substituted indole derivatives depending on the reagent used.
科学的研究の応用
Methyl 2-(6-nitro-1H-indol-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of methyl 2-(6-nitro-1H-indol-4-yl)acetate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Uniqueness
Methyl 2-(6-nitro-1H-indol-4-yl)acetate is unique due to the presence of both a nitro group and a methyl ester group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
methyl 2-(6-nitro-1H-indol-4-yl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-17-11(14)5-7-4-8(13(15)16)6-10-9(7)2-3-12-10/h2-4,6,12H,5H2,1H3 |
InChIキー |
VEXCSBIGFVZEFQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


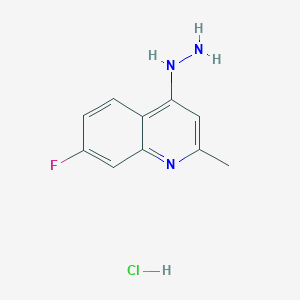
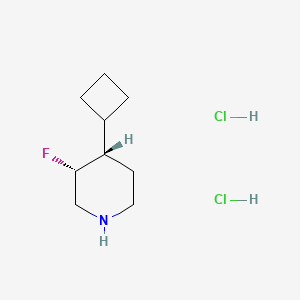
![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)
